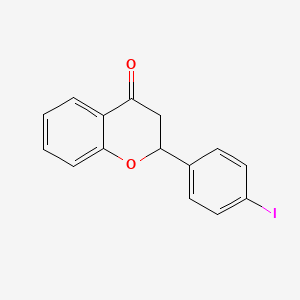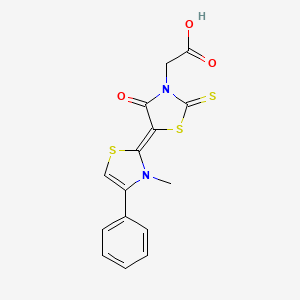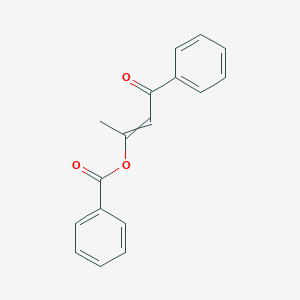![molecular formula C19H23NO B14462552 (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine CAS No. 73235-92-4](/img/structure/B14462552.png)
(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine is an organic compound characterized by the presence of a methoxyphenyl group and a methylbutylphenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-(2-methylbutyl)aniline. The reaction is carried out under anhydrous conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylpropyl)phenyl]methanimine
- (E)-1-(4-Methoxyphenyl)-N-[4-(2-ethylbutyl)phenyl]methanimine
- (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylpentyl)phenyl]methanimine
Uniqueness
(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
73235-92-4 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine |
InChI |
InChI=1S/C19H23NO/c1-4-15(2)13-16-5-9-18(10-6-16)20-14-17-7-11-19(21-3)12-8-17/h5-12,14-15H,4,13H2,1-3H3 |
InChI Key |
ILZGFWPMBBRPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


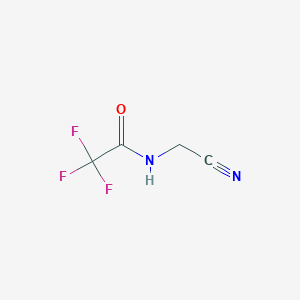
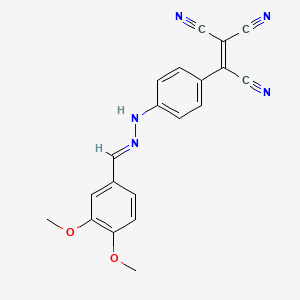
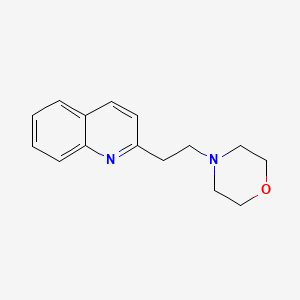
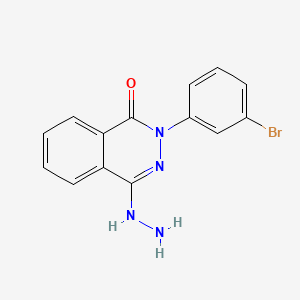

![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
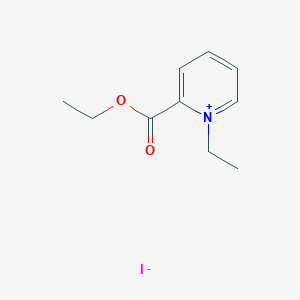
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
![(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]](/img/structure/B14462518.png)
